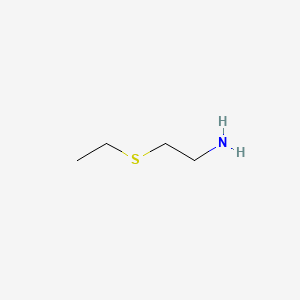

2-(Ethylthio)ethylamine

Beschreibung

Significance and Research Context of Thioether-Amine Compounds

Compounds featuring both a thioether and an amine group represent a significant class of molecules in scientific research, primarily due to the distinct and complementary properties of the two functional groups. The amine group typically acts as a hard Lewis base and a hydrogen bond donor, while the thioether's sulfur atom is a soft Lewis base. This "hard-soft" donor combination makes them exceptionally versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. cdnsciencepub.comscispace.com This versatility allows for the fine-tuning of the electronic and steric environment around a metal center, which is crucial for developing catalysts with specific activities and selectivities. scispace.com

In medicinal chemistry, the thioether linkage is a key structural motif found in numerous bioactive compounds. researchgate.netresearchgate.netmdpi.com It is often more stable to metabolic degradation than other functional groups like esters or disulfides. researchgate.net For instance, replacing a reduction-labile disulfide bond in a bioactive peptide with a stable thioether bridge can enhance the therapeutic utility of the peptide without significant structural perturbation. nih.gov The incorporation of thioether-amine moieties has been explored in the development of novel antibacterial and anticancer agents. researchgate.netacs.org Research has shown that thioether-containing heterocyclic compounds are a promising class of molecules for developing potent anti-cancer drugs. researchgate.net

Furthermore, the thioether group plays a role in the function of certain enzymes. For example, a methionine thioether is a ligand to a copper site in monooxygenases, where it is thought to influence the activation of dioxygen. acs.org The study of simpler thioether-amine ligands helps to model these complex biological systems and understand the fundamental role of the thioether group in metal-mediated biological processes. acs.orgnih.gov

Evolution of Research on 2-(Ethylthio)ethylamine and its Derivatives

Initial interest in this compound stemmed from its utility as a fundamental building block in organic synthesis. smolecule.com Its bifunctional nature allows it to be a precursor for more complex molecules and functionalized ligands. smolecule.com A significant area of research has been its application as a ligand in coordination chemistry, where it readily forms stable complexes with transition metals, notably palladium(II) and platinum(II). These complexes are of interest for their potential applications in catalysis.

The evolution of research has seen the use of this compound to create more sophisticated ligand architectures. Scientists have used it as a starting material to develop N-functionalized derivatives, such as bis(phosphino)amine and naphthyridine ligands. smolecule.com For example, it has been employed in the synthesis of molecules like (syn, syn)-2,7-Bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine, demonstrating its role in constructing multidentate ligands designed for specific coordination geometries. smolecule.com

Further research has explored the chemical modification of the thioether group itself. The oxidation of 2-(methylthio)ethylamine (B103984), a close analog, to produce 2-(methylsulfonyl)ethylamine is an example of how the properties and reactivity of the parent molecule can be altered for different applications. google.com This line of research expands the family of compounds derived from simple thioether-amines. More complex derivatives, such as those containing multiple thioether and amine functionalities like bis(2-((2-(ethylthio)ethyl)thio)ethyl)amine, have also been synthesized, indicating a trajectory towards molecules with advanced coordination capabilities. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(Ethylsulfanyl)ethanamine |

| CAS Number | 36489-03-9 |

| Molecular Formula | C₄H₁₁NS |

| Molecular Weight | 105.2 g/mol |

| Boiling Point | 159-160 °C |

| Density | 0.946 g/mL |

Note: Data compiled from various chemical suppliers and databases. ncats.io

Table 2: Research Applications of this compound and its Analogs

| Compound/Derivative Class | Research Area | Specific Application Example | Reference |

|---|---|---|---|

| This compound | Coordination Chemistry | Ligand for Pd(II) and Pt(II) complexes. | |

| Naphthyridine Derivatives | Ligand Synthesis | Building block for (syn, syn)-2,7-Bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine. | smolecule.com |

| 2-(Methylsulfonyl)ethylamine | Organic Synthesis | Product of the oxidation of 2-(methylthio)ethylamine. | google.com |

| Thioether-containing Peptides | Medicinal Chemistry | Stable, reduction-resistant analogs of disulfide-containing peptides. | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCTVUWPHAZTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189993 | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36489-03-9 | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036489039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylthio)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Laboratory-Scale Synthetic Routes for 2-(Ethylthio)ethylamine

The synthesis of this compound and its salts can be achieved through several established laboratory-scale methods. These routes offer different advantages regarding starting materials, reaction conditions, and final product purity.

Synthesis from Corresponding Amine and Hydrochloric Acid

The hydrochloride salt of this compound, which offers enhanced stability and solubility, is readily prepared from the free amine. This acid-base reaction involves dissolving this compound in a suitable solvent, such as ethanol (B145695) or water, followed by the addition of hydrochloric acid. The reaction is typically conducted at room temperature. The resulting this compound hydrochloride salt is then isolated through solvent evaporation and purified by recrystallization, a process that can yield purity levels greater than 98%.

Alternative Synthetic Pathways

Alternative routes provide access to the core structure of this compound, often starting from more fundamental precursors.

Reaction of Ethanethiol (B150549) Metal Salts with Halogenated Ethylamines

A primary and straightforward method for synthesizing this compound is through nucleophilic substitution. This reaction typically involves reacting a metal salt of ethanethiol, such as sodium ethanethiolate, with a halogenated ethylamine (B1201723) like 2-chloroethylamine (B1212225) hydrochloride. google.com The reaction is carried out under basic conditions, using a base like sodium hydroxide (B78521) to deprotonate ethanethiol, which generates the highly nucleophilic thiolate anion. rsc.org This anion then displaces the halogen on the ethylamine backbone via an Sₙ2 mechanism. smolecule.com Methanol is often used as the solvent for this transformation. google.comrsc.org

| Starting Material 1 | Starting Material 2 | Base | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| Sodium Ethanethiolate | 2-Chloroethylamine Hydrochloride | Sodium Hydroxide (NaOH) | Methanol or Ethanol | Stirring at room temperature. google.comrsc.org | This compound |

| Ethanethiol | 2-Chloroethylamine Hydrochloride | Sodium Hydroxide (NaOH) or Sodium Carbonate | Ethanol | Controlled stoichiometry to minimize side reactions. | This compound |

Addition Reactions of Ethanethiol with Vinylamine (B613835) Derivatives

The synthesis of this compound can also be achieved through the addition of ethanethiol to precursors that are equivalents of vinylamine. Due to the instability of vinylamine itself, this is often accomplished through the ring-opening of aziridine (B145994) or its derivatives. The addition of ethanethiol to 2H-azirines, which are strained imines, can yield an intermediate aziridine that subsequently undergoes ring-opening to form the desired α-aminothioether structure. nih.gov This nucleophilic addition represents a powerful method for constructing the ethylthio-ethylamine backbone. nih.govnih.gov

Another related pathway involves a two-step process starting with the reaction of ethyl mercaptan (ethanethiol) and ethylene (B1197577) oxide. This initial reaction forms 2-(ethylthio)ethanol, which is then converted to this compound through the addition of ammonia. smolecule.com

Industrial Synthesis Considerations and Process Optimization

For large-scale production, synthetic routes are optimized for yield, purity, cost-effectiveness, and safety. The industrial synthesis of this compound often employs a scaled-up version of the nucleophilic substitution reaction between an ethanethiol salt and a halogenated ethylamine, valued for its simplicity and scalability.

Process optimization focuses on several key factors:

Reaction Conditions : Conditions are fine-tuned for maximum yield and purity. In some industrial settings, a continuous flow process is utilized to ensure controlled reaction conditions and consistent product quality. smolecule.com

Reagent Grade : Industrial-grade solvents and reagents are used to manage costs.

Side-Reaction Mitigation : Careful control of stoichiometry is crucial to prevent side reactions. For instance, over-alkylation of the amine can lead to the formation of secondary and tertiary amine byproducts. Additionally, the thioether is susceptible to oxidation, which can form disulfides; this is often mitigated by performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Purification : The final product is typically purified using industrial-scale techniques such as crystallization and filtration to meet high purity standards (>98%).

Derivatization Reactions and Functional Group Transformations

This compound possesses two reactive functional groups—a primary amine and a thioether—making it a versatile building block for synthesizing more complex molecules. smolecule.com

The thioether group is susceptible to oxidation. Using oxidizing agents like hydrogen peroxide or potassium permanganate, it can be selectively oxidized to form 2-(ethylsulfinyl)ethylamine (a sulfoxide) or further to the corresponding sulfone. smolecule.com This transformation is often performed under mild temperature conditions (20-50°C).

The primary amine group is nucleophilic and participates in a variety of common transformations:

Alkylation and Acylation : The amine can react with alkylating agents to produce secondary or tertiary amines or with acylating agents to form amides. smolecule.com

Ligand Synthesis : It serves as a precursor in the synthesis of more complex molecules and ligands. For example, it has been used to create naphthyridine derivatives. smolecule.com

Metal Complex Formation : As a bidentate ligand, this compound coordinates with transition metals such as palladium(II) and platinum(II) to form stable complexes, which are valuable in coordination chemistry and catalysis. smolecule.com

| Reaction Type | Reagent(s) | Functional Group Transformed | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Thioether (-S-) | 2-(Ethylsulfinyl)ethylamine (Sulfoxide), Sulfone | smolecule.com |

| Reduction | Lithium Aluminum Hydride, Sodium Borohydride (B1222165) | (Applied to derivatives) | Derivatives with modified functional groups | smolecule.com |

| Alkylation | Alkylating Agents | Amine (-NH₂) | Secondary or Tertiary Amines | smolecule.com |

| Acylation | Acylating Agents (e.g., acyl chlorides) | Amine (-NH₂) | Amides | smolecule.com |

| Metal Complexation | Palladium(II), Platinum(II) salts | Amine and Thioether | Coordination Complexes |

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized products are often intermediates in the synthesis of more complex molecules. researchgate.net The choice of oxidizing agent and reaction conditions determines the final oxidation state.

Commonly, hydrogen peroxide (H₂O₂) is used as an environmentally benign oxidant. researchgate.net The use of H₂O₂ in glacial acetic acid provides a highly selective method for oxidizing sulfides to sulfoxides in excellent yields. researchgate.net For further oxidation to the sulfone, stronger conditions or different reagents may be employed. Reagents such as m-chloroperbenzoic acid (m-CPBA) are effective for achieving full oxidation to the sulfone. sigmaaldrich.com In some advanced applications, the oxidation of a thioether to a sulfonyl group can activate the molecule for subsequent nucleophilic substitution reactions. smolecule.com Molybdenum-based catalysts, such as Mo(VI), can also be used in conjunction with hydrogen peroxide for the efficient oxidation of sulfides to sulfones. rsc.org

Table 1: Oxidation Reactions of this compound

| Product | Typical Reagents | Description | Reference |

|---|---|---|---|

| 2-(Ethylsulfinyl)ethylamine (Sulfoxide) | Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid | A selective method for partial oxidation to the sulfoxide, often achieving high yields under mild, transition-metal-free conditions. | researchgate.net |

| 2-(Ethylsulfonyl)ethylamine (Sulfone) | m-Chloroperbenzoic Acid (m-CPBA); Hydrogen Peroxide with Mo(VI) catalyst | Stronger oxidizing conditions lead to the fully oxidized sulfone. The sulfone group can act as an activating group for further transformations. | sigmaaldrich.comsmolecule.comrsc.org |

Reduction Reactions to Corresponding Thiols

In the broader context of sulfur chemistry, other reduction reactions are more common. For instance, disulfide bridges (S-S) are readily reduced to free thiols (-SH) using agents like dithiothreitol (B142953) (DTT) or glutathione. oup.com Additionally, sulfoxides can be reduced back to their corresponding thioethers using specific reagent systems like sodium borohydride combined with iodine (NaBH₄/I₂). acs.org

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group of this compound is nucleophilic and readily participates in substitution reactions with various electrophiles. This reactivity allows for the construction of more complex molecular architectures by forming new carbon-nitrogen bonds.

A common application is the reaction with alkyl halides to produce secondary or tertiary amines. For example, this compound can react with compounds like 2-(chloromethyl)pyridine (B1213738) derivatives in the presence of a base to yield N-alkylated products. In a palladium-catalyzed cross-coupling reaction, the related compound 2-(methylthio)ethylamine (B103984) has been used to react with aryl halides, demonstrating the utility of such ligands in forming C-N bonds for advanced synthesis.

Table 2: Examples of Nucleophilic Substitution Reactions

| Reactant | Product Type | Reaction Description | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., 2-chloromethylpyridine) | Secondary Amine | The amine acts as a nucleophile, displacing a halide to form a new C-N bond. | |

| Pyridine-2-aldehyde (in reductive alkylation) | Secondary Amine | Initial formation of an imine followed by in-situ reduction yields the N-substituted product. | |

| Aryl Halides (with Pd catalyst) | Aryl Amine | A related thioether amine participates in palladium-catalyzed amination, highlighting a modern synthetic application. |

Acylation Reactions for Amide Formation

The amine functionality of this compound can be acylated by reacting with carboxylic acids or their derivatives (such as acyl chlorides or esters) to form stable amide bonds. This reaction is fundamental in the synthesis of a wide range of compounds, including those with potential biological activity.

For instance, this compound can be a building block in the synthesis of complex N-substituted thiazole (B1198619) carboxamides. Another example involves the reaction with S-methyl-N-methyl-N'-nitroisothiourea, where the amine displaces the methylthio group to form a guanidino-type structure. Catalytic methods have also been developed; for example, ammonia-borane has been used to catalyze the amidation of carboxylic acids with related amino-thiols, producing amides in high yields.

Reductive Alkylation with Carbonyl Compounds

Reductive alkylation provides a direct method for preparing secondary or tertiary amines from a primary amine like this compound. This one-pot reaction involves the initial formation of an imine or enamine intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ without being isolated.

A specific example is the reaction of this compound with pyridine-2-aldehyde. The initial condensation forms the corresponding Schiff base (imine). Subsequent reduction of this intermediate with a reducing agent like sodium tetrahydroborate (NaBH₄) yields the N-alkylated secondary amine, S-ethyl-N-(2-pyridylmethyl)aminoethanethiol. This transformation is a robust and widely used method for amine alkylation in organic synthesis.

Coordination Chemistry and Ligand Design Principles

Formation of Coordination Complexes with Transition Metals

2-(Ethylthio)ethylamine serves as a fundamental building block in the synthesis of coordination complexes with various transition metals. Its ability to act as a bidentate or be incorporated into larger polydentate ligand frameworks allows for the formation of diverse and stable metal complexes. smolecule.commdpi.com

Palladium(II) and Platinum(II) Complexes

This compound readily forms stable complexes with soft transition metals like palladium(II) and platinum(II). smolecule.com These complexes are significant in the fields of coordination chemistry and catalysis. The ligand coordinates to the metal center through both the sulfur and nitrogen atoms, creating a stable chelate structure. smolecule.com The interaction is particularly effective with Pd(II) and Pt(II) due to the high affinity of these soft metal ions for the soft sulfur donor. Research has highlighted that Pd(II) complexes with ligands derived from this compound can exhibit square-planar geometries, with typical bond lengths of approximately 2.28 Å for Pd–S and 2.05 Å for Pd–N, which are critical for their catalytic activity.

Ruthenium(II) Complexes

The this compound moiety has been successfully incorporated into more complex ligands for the synthesis of Ruthenium(II) complexes. researchgate.netgoogle.com These complexes often feature a "piano-stool" geometry, a common structural motif for half-sandwich compounds. rsc.org Examples include derivatives like Dichloro(triphenylphosphine){2-diphenylphosphino-N-[2-(ethylthio)ethyl]ethylamine}ruthenium(II) and Dichlorotriphenylphosphine[bis(2-(ethylthio)ethyl)amine]ruthenium(II). google.comalfachemic.comsigmaaldrich.com The synthesis of these compounds showcases the utility of the ethylthioethylamine backbone in creating sophisticated ligand environments around the ruthenium center, which are explored for applications in catalysis, such as the transfer hydrogenation of ketones. researchgate.netgoogle.com

Copper(II) Complexes

Copper(II) complexes incorporating the this compound scaffold have been synthesized and characterized. mdpi.com In one example, this compound is reacted with 2-hydroxy-1-naphthaldehyde (B42665) to form a tridentate (O,N,S) Schiff base ligand, (E)-1-(((2-(ethylthio)ethyl)imino)methyl)naphthalen-2-ol. mdpi.com This ligand then coordinates to a copper(II) center, along with a polypyridyl ligand like 1,10-phenanthroline, to form a complex such as [Cu(L)(1,10-phenanthroline)]PF6. mdpi.com Studies on related copper complexes with N,S-donor ligands have shown that the coordination of a thioether sulfur atom can significantly influence the redox potential of the Cu(II)/Cu(I) couple. oup.com

Table 1: Examples of Transition Metal Complexes Incorporating the this compound Moiety

| Metal Center | Complex/Ligand Derivative | Source(s) |

| Palladium(II) | Pd(II) complexes with this compound | |

| Platinum(II) | Pt(II) complexes with this compound | smolecule.com |

| Ruthenium(II) | Dichloro(triphenylphosphine){2-diphenylphosphino-N-[2-(ethylthio)ethyl]ethylamine}ruthenium(II) | google.com |

| Ruthenium(II) | Dichlorotriphenylphosphine[bis(2-(ethylthio)ethyl)amine]ruthenium(II) | alfachemic.comsigmaaldrich.com |

| Copper(II) | [Cu(L)(1,10-phenanthroline)]PF6 where L is a Schiff base from this compound | mdpi.com |

Ligand Properties and Coordination Modes of the Ethylthioethylamine Moiety

The ethylthioethylamine moiety is a classic example of a hybrid ligand, offering two distinct donor atoms for metal coordination. This allows it to function effectively as a chelating agent, forming a stable five-membered ring with a central metal atom.

Role of Sulfur Atom in Metal Coordination

The thioether sulfur atom is a critical component in the coordinating ability of this compound. As a soft donor, it possesses lone pairs of electrons that form stable coordinate bonds, particularly with soft or borderline transition metals like Pd(II), Pt(II), and Cu(I). This sulfur coordination is fundamental to the stability of the resulting complexes. In studies of copper complexes with analogous N,S-donor ligands, the coordination of the thioether sulfur was shown to result in relatively high redox potentials compared to complexes with only N-donor ligands, demonstrating the electronic influence of the sulfur atom on the metal center. oup.com

Influence of Amine Group in Chelation

The primary amine group provides a hard nitrogen donor site that readily coordinates with a wide range of transition metals. ontosight.ai Its primary role in the context of the this compound ligand is to work in concert with the sulfur atom to form a thermodynamically stable five-membered chelate ring. This bidentate (S,N) coordination is a key feature of its chemistry. smolecule.com The formation of this chelate ring enhances the stability of the metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. The amine group's nucleophilic character is also exploited in the synthesis of more complex, polydentate ligands, such as in the formation of Schiff base ligands. mdpi.comontosight.ai

Structural Characterization of Metal Complexes

The definitive structure of metal complexes containing this compound is determined through a combination of spectroscopic methods and single-crystal X-ray diffraction. Research has provided detailed structural data for its complexes with several transition metals, most notably palladium(II) and platinum(II).

A systematic study involved the synthesis of palladium(II) and platinum(II) complexes with the general formulas [M(L)Cl₂] and [M(L)₂]²⁺, where L represents this compound. researchgate.net These complexes were characterized using Fourier-transform infrared (FT-IR) spectroscopy, as well as ¹H, ¹³C, and ¹⁹⁵Pt nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Crucially, the precise molecular geometries of two palladium complexes, [Pd(this compound)Cl₂] and Pd(this compound)₂₂, were elucidated by X-ray diffraction. researchgate.netacs.orgacs.org In the [Pd(L)Cl₂] complex, the this compound ligand coordinates to the palladium(II) center in a bidentate fashion through the nitrogen and sulfur atoms, resulting in a square planar geometry. The second complex, Pd(L)₂₂, features two bidentate ligands coordinating to the palladium ion. researchgate.net

The coordination chemistry of this compound extends beyond palladium and platinum. Derivatives of this ligand have been used to form complexes with technetium (Tc). For instance, ligands with the general formula R-CH₂CH₂N(CH₂CH₂SH)₂, where R can be an ethylthio group (C₂H₅S), act as tridentate SNS chelating agents for the TcO³⁺ core. The resulting neutral mixed-ligand complexes, such as [TcO((SCH₂CH₂)₂NCH₂CH₂R)Cl], have been characterized by UV-vis, IR, ¹H NMR, and elemental analyses. Crystallographic analysis of a related structure revealed a trigonal bipyramidal coordination geometry around the technetium center.

Below is a summary of crystallographic data for a representative palladium complex.

| Compound Formula | Metal Center | Coordination Geometry | Ligand Binding Mode | Key Characterization Technique |

|---|---|---|---|---|

| [Pd(C₄H₁₁NS)Cl₂] | Pd(II) | Square Planar | Bidentate (N, S) | X-ray Diffraction |

| Pd(C₄H₁₁NS)₂₂ | Pd(II) | Square Planar | Bidentate (N, S) | X-ray Diffraction |

Mechanistic Insights into Ligand-Metal Interactions

The interaction between this compound and metal ions is governed by several factors, including the nature of the metal, the donor atoms of the ligand, and the reaction conditions. The ligand's ability to act as a bidentate (N,S) chelate is a primary driver for the formation of stable complexes. smolecule.com

The thermodynamic stability of these complexes has been a subject of study. Early research focused on determining the stability constants of complexes formed between this compound and various metal ions, providing quantitative insight into the strength of these ligand-metal interactions. unr.edu

In solution, the behavior of these complexes can be dynamic. Studies on analogous thioether-amine ligands with zinc triad (B1167595) metals (Zn(II), Cd(II), Hg(II)) reveal that the solid-state structure may not fully represent the species present in solution. tandfonline.comnih.gov These systems can exhibit fluxional processes, including both intramolecular rearrangements (isomerization) and intermolecular ligand exchange. tandfonline.comnih.gov The rates of these exchanges are often dependent on temperature and can be studied using variable-temperature NMR spectroscopy. nih.gov For instance, slow intermolecular exchange has been observed on the NMR timescale for certain complexes, indicating a relatively high kinetic stability in solution. tandfonline.comnih.gov

The nature of the counter-ion can also influence the structure. For example, using chloride salts versus perchlorate (B79767) salts can lead to the formation of different complex geometries and even different nuclearities (monomeric vs. polymeric). tandfonline.com Research on a related ligand, N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine, showed that chloride salts produced five-coordinate monomeric complexes with Zn(II) and Hg(II) but a six-coordinate polymeric structure with Cd(II). tandfonline.com

Furthermore, the ligand can influence the electronic properties of the metal center. In a study of an iron complex with a related N,S-containing ligand, (2-(ethylthio)-N-(pyridin-2-ylmethyl)ethanamine), Mössbauer spectroscopy was used to probe the oxidation state and spin state of the Fe(III) metal center. researchgate.net This demonstrates that the coordination of the thioether-amine ligand directly impacts the electronic configuration of the metal ion.

These mechanistic aspects are investigated through a variety of techniques, as summarized in the table below.

| Interaction/Process | Investigative Technique | Information Gained |

|---|---|---|

| Thermodynamic Stability | Potentiometric Titration | Stability Constants |

| Solution Dynamics (Exchange Processes) | Variable-Temperature NMR Spectroscopy | Rates of intra- and intermolecular exchange |

| Metal Center Electronic State | Mössbauer Spectroscopy | Oxidation state, spin state (for suitable nuclei like Fe) |

| Coordination Environment | Spectroscopy (IR, UV-vis, NMR) | Information on binding modes and electronic transitions |

Catalytic Applications in Organic Transformations

Application of 2-(Ethylthio)ethylamine-Derived Metal Complexes as Catalysts

Complexes formed between this compound and transition metals like palladium, platinum, ruthenium, and manganese have demonstrated significant catalytic activity. researchgate.net The sulfur atom in the ethylthio group plays a crucial role in forming stable coordination complexes with these metals, which is a key factor in their catalytic performance.

Hydrogenation Reactions (e.g., Esters to Alcohols)

Ruthenium complexes incorporating ligands derived from this compound have emerged as highly effective catalysts for the hydrogenation of esters to alcohols. sigmaaldrich.comsigmaaldrich.com These catalysts offer a greener alternative to traditional stoichiometric hydride reagents. sigmaaldrich.combiocompare.com

Specifically, the dichlorotriphenylphosphine[bis(2-(ethylthio)ethyl)amine]ruthenium(II) complex, [RuCl₂(PPh₃){HN(C₂H₄SEt)₂}], has been developed for this purpose. sigmaaldrich.comsigmaaldrich.com This air-stable amino-sulfide catalyst demonstrates remarkable activity. sigmaaldrich.com Carboxylate pincer complexes of ruthenium, such as trans-[Ru(η¹-OCOR)₂(SNS)(PPh₃)] (where SNS = bis(this compound)), also catalyze the homogeneous hydrogenation of fatty esters to their corresponding alcohols under mild conditions and with very low catalyst loading. nih.gov For instance, the hydrogenation of methyl decanoate (B1226879) to 1-decanol (B1670082) can be achieved at 40°C and 27.5 bar of hydrogen pressure with a substrate-to-catalyst ratio of up to 100,000. nih.gov These catalysts show high selectivity for the reduction of the carboxylate group, even in the presence of carbon-carbon double bonds. nih.gov

Mechanistic studies suggest that the reaction proceeds through the formation of a dihydride species, cis-[RuH₂(SNS)(PPh₃)], which is responsible for the reduction of the ester. nih.gov

Table 1: Performance of this compound-Derived Ruthenium Catalysts in Ester Hydrogenation

| Catalyst/Complex | Substrate | Product | Conditions | Substrate/Catalyst Ratio | Reference |

| trans-[Ru(η¹-OAc)₂(SNS)(PPh₃)] | Methyl decanoate | 1-decanol | 40°C, 27.5 bar H₂ | 50,000-100,000 | nih.gov |

| trans-[Ru(η¹-OtBu)₂(SNS)(PPh₃)] | Fatty acid methyl esters | Fatty alcohols | 40°C, 27.5 bar H₂ | 50,000-100,000 | nih.gov |

| [RuCl₂(PPh₃){HN(C₂H₄SEt)₂}] | Esters | Alcohols | Not specified | Not specified | sigmaaldrich.com |

Other Catalytic Processes

Beyond ester hydrogenation, metal complexes derived from this compound are active in other catalytic processes. Palladium(II) complexes, for example, have been utilized in ethylene (B1197577) oligomerization and cross-coupling reactions like the Suzuki-Miyaura coupling. The flexibility of the ligand can influence the selectivity of these reactions.

Furthermore, a manganese-SNS pincer complex, [Mn(SNS)(CO)₃]Br, where SNS is bis(2-(ethylthio)ethyl)amine, has been reported as a pre-catalyst for the indirect hydrogenation of carbon dioxide to methanol. researchgate.netresearchgate.net This process occurs via the formylation of amine shuttles. researchgate.net

Design and Synthesis of Novel Ligands Incorporating the this compound Scaffold

The this compound framework is a valuable platform for the synthesis of more complex and functionalized ligands. smolecule.com These tailored ligands can be designed to possess specific properties for applications in catalysis and materials science. smolecule.com

Bis(phosphino)amine Ligands

One significant application of this compound is in the preparation of bis(phosphino)amine ligands. These ligands are synthesized by reacting this compound with compounds like chlorodiphenylphosphine. The resulting ligands, which possess both soft phosphorus and sulfur donor atoms along with a hard nitrogen donor, can act as versatile scaffolds in coordination chemistry. Ruthenium complexes of N-(phosphinoalkyl)-N-(thioalkyl)amine derivatives have shown higher catalytic activity in ester hydrogenation compared to symmetrical ligands. google.com

Naphthyridine Derivatives

This compound has been used as a building block in the synthesis of naphthyridine derivatives. smolecule.com For instance, it has been employed in the creation of (syn, syn)-2,7-Bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine. smolecule.com Additionally, research has explored the synthesis of 2-(ethyl thio)-1,8-naphthyridine-3-azetidine derivatives, which have been evaluated for their biological activities. researchgate.netrdd.edu.iq

Stereochemical Aspects and Enantioselective Catalysis

The inherent structure of this compound is achiral. ncats.io However, it can be incorporated into chiral ligands for use in asymmetric catalysis. The development of enantioselective catalytic systems is a major goal in organic synthesis, and ligands play a crucial role in controlling the stereochemical outcome of a reaction.

While specific examples of highly enantioselective catalysis using simple this compound-derived ligands are not extensively detailed in the provided search results, the principles of ligand design for such purposes are well-established. The introduction of chiral centers into the ligand backbone or the use of chiral substituents on the donor atoms can induce asymmetry in the metal's coordination sphere. This, in turn, can lead to the preferential formation of one enantiomer of the product. acs.orgresearchgate.net

For example, in the broader context of asymmetric hydrogenation, chiral ligands are essential for achieving high enantiomeric excess (ee). rsc.org The development of chiral NNS (Nitrogen-Nitrogen-Sulfur) ligands, a class to which modified this compound ligands could belong, has been explored for the selective hydrogenation of α,β-unsaturated esters to allylic alcohols. uni-rostock.de The stereochemistry of the final product in such reactions is highly dependent on the catalyst's structure, including the ligand, and the reaction conditions. researchgate.net

Applications in Advanced Materials Science

Integration of 2-(Ethylthio)ethylamine Derivatives into Functional Materials

Derivatives of this compound, particularly its close analogue 2-(methylthio)ethylamine (B103984) (MTEA), are being integrated into functional materials to enhance their performance. acs.org A primary example is their use in metal-organic frameworks (MOFs), where thioether side chains can improve the framework's stability against moisture and enhance capabilities like fluorescence and metal uptake. acs.org The presence of the thioether group provides soft donor sites (sulfur atoms) that can efficiently bind to soft metal species. acs.org Furthermore, these compounds serve as starting materials for creating more complex functionalized ligands, which can be tailored for specific uses in catalysis and materials science.

Role of Thioether Linkages in Material Properties (e.g., flexibility, thermal stability)

The thioether linkage (C-S-C), a key feature of this compound, plays a significant role in defining the properties of materials in which it is incorporated. The bond angles and rotational freedom around the C-S bond can impart greater flexibility to polymer chains compared to C-O or C-C bonds. In materials like thioester networks, the thioether bond is integral to the network's structure and its ability to undergo dynamic exchange reactions, which influences properties like stress relaxation and degradability. nih.gov In the context of two-dimensional (2D) perovskites, the interaction between sulfur atoms in the thioether linkers contributes to increased stability. acs.org This is attributed to strong sulfur-sulfur interactions between the organic spacer cations, which can enhance the material's structural integrity and resistance to degradation. acs.orgacs.org

Application as Organic Spacers in Two-Dimensional Halide Perovskites

A significant application for thio-functionalized ethylamines is their use as organic spacers in 2D halide perovskites. acs.orgiitram.ac.in These materials have a layered structure where inorganic layers of metal halides are separated by organic cation spacers. While research has heavily focused on the derivative 2-(methylthio)ethylamine (MTEA), the principles apply to this compound as well. These organic spacers are not merely passive structural elements; they are crucial in tuning the material's properties. nih.gov The bulky nature of these spacers provides a barrier against environmental factors like moisture, significantly improving the stability of the perovskite structure. nih.gov The strong interaction between the sulfur atoms of the MTEA spacers and the inorganic layers can also influence the crystal lattice and promote favorable film morphology. acs.orgnih.gov

The choice of the organic spacer directly impacts the electronic and optical characteristics of 2D perovskites. nih.govrsc.org The use of MTEA as a spacer in lead-iodide perovskites has been shown to yield materials with promising optoelectronic properties for solar energy applications. acs.orgiitram.ac.in The strong sulfur-sulfur interactions between the MTEA spacer layers cause a noticeable shift in the material's absorption spectrum. acs.org

Theoretical calculations for MTEA-based 2D perovskites predict a high power conversion efficiency (PCE). For instance, the structure (MTEA)₂(MA)Pb₂I₇ is calculated to have a theoretical PCE of 29%, which is significantly higher than that of (MTEA)₂PbI₄ at 21.69% and rivals the performance of some 3D perovskites. acs.org This high efficiency is linked to a direct band gap and very small effective electron masses, which leads to exceptionally high electron carrier mobility. acs.org

Table 1: Electronic and Optical Properties of MTEA-Based 2D Perovskites

| Perovskite Structure | Calculated Power Conversion Efficiency (PCE) | Key Electronic/Optical Feature |

|---|---|---|

| (MTEA)₂(MA)Pb₂I₇ | 29% acs.org | Direct band gap, high electron mobility. acs.orgacs.org |

Thermoelectric materials can convert heat energy into electricity, a property governed by their Seebeck coefficient, electrical conductivity, and thermal conductivity. researchgate.netmdpi.com Two-dimensional perovskites are investigated as promising thermoelectric materials due to their potential for a high Seebeck coefficient and low thermal conductivity. researchgate.netmdpi.com

Research on 2D perovskites using MTEA spacers has revealed exceptionally high thermoelectric potential. acs.orgiitram.ac.in Density functional theory calculations for the (MTEA)₂(MA)Pb₂I₇ structure yield a very large thermoelectric power factor of 42.3 mW/mK² at 300 K. acs.org This value is notably higher than that reported for many other 2D and 3D perovskite materials, suggesting that thioether-functionalized organic spacers are highly effective for applications in thermal energy harvesting. acs.orgresearchgate.net This high power factor is a direct result of the material's very small effective electron masses, which contributes to high electron mobility. acs.org

Table 2: Thermoelectric Performance of MTEA-Based 2D Perovskite

| Perovskite Structure | Calculated Thermoelectric Power Factor (at 300 K) |

|---|

Utilization in Fine and Specialty Chemical Production

Beyond its direct use in materials, this compound is a valuable intermediate in the production of fine and specialty chemicals. Its bifunctional nature, with both an amine and a thioether group, allows it to be a versatile building block in organic synthesis. It can be used as a starting material for developing more complex, functionalized ligands with tailored properties for specific applications in areas like catalysis.

Biological and Biomedical Research Investigations

Synthesis of Biologically Active Molecules Incorporating the 2-(Ethylthio)ethylamine Moiety

The this compound moiety serves as a valuable building block in synthetic organic chemistry for the construction of more complex, biologically active molecules. Its ethylthio and amino groups provide reactive sites for forming various heterocyclic and acyclic derivatives.

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry due to their presence in numerous biologically active compounds. gsconlinepress.comnih.gov While direct synthesis routes employing this compound to form simple pyrimidine rings are not extensively detailed in the provided literature, related syntheses demonstrate the incorporation of the ethylthio group into fused pyrimidine systems, such as quinazolines.

One notable method involves a [3+3] heterocyclization to form fluorine-containing 2-(ethylsulfanyl)quinazolin-4(3H)-ones. nih.govresearchgate.net This process utilizes 2,3,4,5-tetrafluorobenzoyl chloride and an ethylcarbamimidothioate as the starting materials. researchgate.net The condensation of these precursors is followed by the cyclization of the intermediate to yield the final quinazoline structure, which features an ethylthio group at the 2-position of the pyrimidine ring. researchgate.net

Table 1: Synthesis of 2-(Ethylsulfanyl)quinazolin-4(3H)-one Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

This table illustrates a synthetic approach for incorporating an ethylsulfanyl group into a fused pyrimidine ring system.

Ticagrelor is an antiplatelet agent characterized by a triazolo[4,5-d]pyrimidine core with a propylthio substituent. Researchers have synthesized various analogues of Ticagrelor to explore structure-activity relationships, including modifications of the alkylthio side chain. The synthesis of these analogues often involves a convergent approach where the substituted triazolopyrimidine core is assembled and later coupled with other key fragments.

The general synthetic strategy allows for the introduction of different alkylthio groups, including the ethylthio moiety from this compound or related precursors, at the 5-position of the 3H- nih.govbu.edu.egnih.govtriazolo[4,5-d]pyrimidine ring. This is typically achieved by the nucleophilic substitution of a halogen (e.g., chlorine) on the pyrimidine ring with the desired thiol. The amino group of the ethylamine (B1201723) portion can then be used for further functionalization or coupling with other parts of the molecule, such as the cyclopentanediol side chain characteristic of Ticagrelor. These synthetic efforts aim to investigate how modifications to the side chain impact the compound's biological activity.

Mechanism of Action in Biological Systems (research-level mechanistic studies)

The precise mechanism of action for this compound in biological systems has not been extensively elucidated in publicly available research. However, based on its chemical structure and the activities of related compounds, several potential mechanisms can be postulated at a research level.

Ligand-Receptor Interactions

The formation and dissociation of noncovalent interactions between macromolecules are fundamental to biological functions nih.gov. This compound, with its primary amine group, has the potential to act as a ligand for various receptors. The ethylthio group could also participate in hydrophobic or other non-covalent interactions within a receptor's binding pocket. The study of drug-target interactions is crucial for understanding biological processes and for the development of new therapeutic molecules nih.gov.

Receptor-mediated endocytosis is a key process that begins with the binding of a ligand to a specific receptor, leading to the internalization of the receptor-ligand complex nih.gov. The nature of these interactions can influence the subsequent intracellular trafficking and therapeutic outcome nih.gov. While no specific receptor targets for this compound have been identified, its structural similarity to other biogenic amines suggests the possibility of interaction with amine receptors.

Enzyme Modulation

The sulfur atom in this compound could play a role in modulating enzyme activity. Thiol-disulfide exchange is a known mechanism for the regulation of enzyme function researchgate.net. It is conceivable that the thioether moiety could interact with enzymes, potentially through coordination with metal centers in metalloenzymes or through interactions with active site residues. The light-dependent modulation of stromal enzyme activity, for example, involves thiol-disulfide exchange, highlighting the importance of sulfur-containing compounds in regulating enzymatic processes researchgate.net.

Cytotoxic Mechanisms (for derivatives)

While there is no specific information on the cytotoxic mechanisms of this compound derivatives, general principles of cytotoxicity related to xenobiotic compounds can be considered. The liver is a primary site for the metabolism of foreign compounds, and some can be converted into chemically reactive metabolites that covalently modify endogenous proteins, leading to cytotoxicity.

For thioether compounds, metabolic activation can be a key step in their potential toxicity. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the compound's reactivity and interaction with biological macromolecules. The study of model hepatotoxic compounds like thioacetamide and thiobenzamide has shown that their reactive metabolites can target numerous liver proteins. Understanding these mechanisms is critical, as hepatotoxicity is a major reason for the failure of drug candidates and the withdrawal of approved drugs from the market.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound. For derivatives of 2-(Ethylthio)ethylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Diffraction is employed for unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. ¹H NMR, or proton NMR, provides information about the chemical environment of hydrogen atoms. In the context of this compound derivatives, ¹H NMR spectra are used to confirm the presence and connectivity of the ethyl, thio, and amine functionalities.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For a typical this compound derivative, the following proton signals are expected:

Ethyl group (CH₃CH₂S-): A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. The splitting pattern arises from the coupling between adjacent protons, following the n+1 rule. docbrown.info

Methylene groups adjacent to sulfur and nitrogen (-SCH₂CH₂NH-): These protons typically appear as distinct multiplets, with their chemical shifts influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.

Amine group (-NH₂): The protons on the nitrogen atom often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. docbrown.info

In a study involving an ethylamine-bound iron complex, the ¹H NMR spectrum in methanol-d₄ showed distinct signals for the ethylamine (B1201723) ligand, allowing for its characterization within the complex. researchgate.net The integration of the peak areas in the ¹H NMR spectrum provides a ratio of the number of protons in different chemical environments, further confirming the structure of the derivative. docbrown.info

Table 1: Representative ¹H NMR Data for an Ethylamine Moiety

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet | 2H |

| -CH₂-N | ~2.8 | Triplet | 2H |

| -CH₂-S | ~2.6 | Triplet | 2H |

| S-CH₂-CH₃ | ~2.5 | Quartet | 2H |

| S-CH₂-CH₃ | ~1.2 | Triplet | 3H |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. docbrown.info For derivatives of this compound, MS is essential for confirming the molecular formula.

In a typical electron ionization (EI) mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be observed, which corresponds to the molecular weight of the compound. docbrown.info The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for thioethers and amines include cleavage of the carbon-sulfur and carbon-nitrogen bonds. The fragmentation pattern of ethylamine, for example, shows a characteristic base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion.

In a study on ethylamine, diethylamine, and triethylamine, mass spectrometry was used to investigate the fragmentation pathways and ionization energies of the molecular ions. iaea.org

Table 2: Common Fragment Ions in the Mass Spectrum of an Ethylamine Derivative

| m/z | Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M-SH]⁺ | Loss of a sulfhydryl radical |

| [M-CH₂CH₃]⁺ | Loss of an ethyl radical |

| [CH₂NH₂]⁺ | Iminium ion |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. docbrown.info For derivatives of this compound, IR spectroscopy can confirm the presence of N-H and C-N bonds of the amine group, as well as C-H and C-S bonds. docbrown.infonih.gov

The IR spectrum of a primary amine derivative of this compound would typically show the following characteristic absorption bands:

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. docbrown.infoechemi.com

N-H bending: An absorption band around 1590-1650 cm⁻¹. docbrown.info

C-N stretching: A band in the region of 1020-1220 cm⁻¹. docbrown.info

C-H stretching: Bands around 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the alkyl groups. docbrown.info

C-S stretching: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

The specific position and intensity of these bands can provide further insights into the molecular structure. The IR spectrum of ethylamine, for instance, clearly shows the characteristic N-H stretching vibrations. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| N-H Bend (Primary Amine) | 1590-1650 | Medium to Strong |

| C-N Stretch | 1020-1220 | Medium |

| C-S Stretch | 600-800 | Weak to Medium |

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure of new derivatives of this compound, especially for resolving stereochemistry and complex coordination geometries in metal complexes.

While not routinely used for all derivatives, it is the definitive method for structural proof when suitable crystals can be obtained. The resulting crystal structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. For research involving this compound and its derivatives, Thin Layer Chromatography is a commonly used method.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). chemistryhall.comnih.gov It is widely used to monitor the progress of chemical reactions and to assess the purity of the resulting products. chemistryhall.com

In the context of this compound derivatives, TLC can be used to:

Monitor reaction progress: By spotting the reaction mixture on a TLC plate over time, one can observe the consumption of the starting materials and the formation of the product. chemistryhall.com

Assess purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

Determine an appropriate solvent system for column chromatography: TLC is often used to screen for a suitable mobile phase that will effectively separate the desired compound from byproducts and unreacted starting materials in a subsequent purification step by column chromatography. chemistryhall.com

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.

Table 4: Application of TLC in the Analysis of this compound Derivatives

| Application | Description | Key Parameter |

| Reaction Monitoring | Tracking the conversion of reactants to products. | Appearance of product spot and disappearance of reactant spots. |

| Purity Assessment | Checking for the presence of impurities in a sample. | Observation of a single spot for a pure compound. |

| Solvent System Selection | Finding an optimal mobile phase for purification. | Achieving good separation between the desired compound and impurities. |

Gas Chromatography (GC) for Derivatives and Related Compounds

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the direct analysis of primary amines like this compound can be challenging due to their polarity and tendency to form hydrogen bonds. These characteristics can lead to poor peak shape (tailing) and adsorption onto the GC column, resulting in inaccurate quantification and reduced sensitivity. To overcome these issues, derivatization is a common and often necessary strategy.

Derivatization chemically modifies the analyte to create a new compound (a derivative) with properties more suitable for GC analysis. For primary amines, the main goals of derivatization are to:

Decrease polarity by replacing the active hydrogen atoms on the nitrogen.

Improve thermal stability.

Enhance detectability, especially when using sensitive detectors like the electron capture detector (ECD).

Common derivatization reactions for amines include acylation, silylation, and alkylation. For instance, acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) produces stable, volatile derivatives that are highly responsive to ECD, enabling trace-level analysis.

The general workflow for analyzing this compound or related compounds using GC would involve:

Sample Preparation: Extraction of the analyte from its matrix.

Derivatization: Reaction of the extracted analyte with a suitable derivatizing agent.

GC Separation: Injection of the derivative into the GC system, where it is separated from other components on a capillary column.

Detection and Quantification: Detection using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which can also confirm the structure of the derivative.

The table below summarizes common derivatizing agents used for primary amines and their advantages for GC analysis.

Table 1: Common Derivatizing Agents for GC Analysis of Primary Amines

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetamide | High volatility; Excellent for ECD detection. |

| Acylation | Pentafluoropropionic anhydride (PFPA) | N-Pentafluoropropionamide | High volatility; Excellent for ECD detection. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl | Mild reaction conditions; Forms stable products. |

| Alkylation | Alkyl chloroformates | Carbamate | Rapid reaction; Can be performed in aqueous media. |

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of molecules by studying their behavior at an electrode surface. wikipedia.org For this compound, redox activity is expected from both the thioether and the primary amine functional groups.

The thioether (R-S-R) group can undergo oxidation, typically in a two-step process. The first step is the oxidation of the sulfide to a sulfoxide (B87167). This is often an irreversible process initiated by a single-electron transfer to form a radical cation. acs.org If a sufficiently high potential is applied, the sulfoxide can be further oxidized to a sulfone. These oxidation reactions can be achieved directly at an electrode or through mediated electrolysis. acs.orgnih.gov

The primary amine (-NH2) group is also electrochemically active and can be oxidized. The potential required for the oxidation of aliphatic amines depends on their structure (primary, secondary, or tertiary), with primary amines generally requiring higher potentials. nih.gov The oxidation typically begins with the loss of one electron from the nitrogen atom to form a radical cation, which can then undergo further reactions like deprotonation. acs.org

A cyclic voltammogram for this compound would likely exhibit anodic peaks corresponding to the oxidation of these two functional groups. The precise potentials of these peaks would depend on experimental conditions such as the solvent, electrolyte, and electrode material. wikipedia.org Given that both sulfur and nitrogen atoms are susceptible to oxidation, the resulting voltammogram could show complex behavior, potentially with overlapping waves or sequential oxidation events.

The table below outlines the expected electrochemical behavior of the functional groups in this compound.

Table 2: Expected Redox Behavior of Functional Groups in this compound

| Functional Group | Redox Process | Expected Product(s) | Notes |

|---|---|---|---|

| Thioether (-S-) | Oxidation | Sulfoxide, Sulfone | Typically an irreversible process. The potential is influenced by the molecular structure. acs.org |

| Primary Amine (-NH2) | Oxidation | Radical cation, Iminium ion | The oxidation potential is generally higher for primary amines compared to secondary or tertiary amines. nih.gov |

Application in Designing Analytical Probes and Sensors (e.g., Metal Ion Sensors)

The structure of this compound, which contains both a nitrogen (N) and a sulfur (S) donor atom, makes it an excellent candidate for use as a ligand in the design of analytical probes and chemosensors. tandfonline.com Ligands with mixed N,S-donor sets are known to form stable complexes with a variety of metal ions, particularly soft or borderline transition metals that have a strong affinity for sulfur. tandfonline.com

A chemosensor is a molecule that signals the presence of a specific analyte (like a metal ion) through a measurable change, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). rsc.org The basic design of such a sensor involves two key components:

A Receptor (Binding Site): This is the part of the molecule that selectively binds to the target analyte. In this case, the this compound moiety would serve as the bidentate N,S-receptor for a metal ion.

A Signaling Unit (Chromophore/Fluorophore): This is a unit that is attached to the receptor and whose photophysical properties are altered upon analyte binding.

When a metal ion coordinates with the nitrogen and sulfur atoms of the this compound ligand, it can cause electronic perturbations that affect the signaling unit, leading to a detectable signal. For example, coordination can induce a ligand-to-metal charge-transfer (LMCT) event, resulting in a visible color change. researchgate.net

The preference of the thioether group for soft metal ions like mercury (Hg²⁺), silver (Ag⁺), and copper (Cu²⁺) can be exploited to design sensors with high selectivity. tandfonline.comnih.gov By incorporating the this compound structure into a larger molecular framework containing a chromophore, researchers can develop sensitive and selective optical sensors for environmental monitoring or biological imaging.

The table below lists metal ions that are likely to bind effectively to an N,S-donor ligand like this compound, making them potential targets for sensor development.

Table 3: Potential Metal Ion Targets for Sensors Based on N,S-Donor Ligands

| Metal Ion | Classification (HSAB Theory) | Rationale for Binding |

|---|---|---|

| Mercury (Hg²⁺) | Soft Acid | Strong affinity for soft sulfur donor. |

| Copper (Cu²⁺, Cu⁺) | Borderline/Soft Acid | Forms stable complexes with both N and S donors. nih.gov |

| Silver (Ag⁺) | Soft Acid | Strong covalent interaction with sulfur. |

| Palladium (Pd²⁺) | Soft Acid | Readily coordinates with thioether ligands. |

| Cadmium (Cd²⁺) | Borderline Acid | Binds effectively to mixed N,S ligands. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(ethylthio)ethylamine, DFT calculations can determine its optimized geometry and a range of electronic properties that govern its reactivity and spectroscopic behavior.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic potential, while the LUMO is the orbital that is most likely to accept an electron, reflecting electrophilic potential. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher chemical reactivity. nih.gov

DFT calculations for molecules with similar functional groups, such as amino thioethers, show that the electron density in the HOMO is often localized around the sulfur and nitrogen atoms due to their lone pairs of electrons, while the LUMO is typically distributed across the carbon backbone and anti-bonding regions. mdpi.com Other properties, such as the molecular electrostatic potential (MEP), can also be mapped to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for Amino Thioether Analogs

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | -0.1 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 1.5 to 2.5 Debye |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 5.0 to 6.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 0.1 to 1.5 eV |

Note: The data in the table are representative values for molecules with similar functional groups, as specific DFT studies for this compound were not publicly available. The values are derived from studies on analogous compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. ulisboa.pt

For a flexible molecule like this compound, which contains several single bonds, numerous conformations are possible due to the rotation around these bonds. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule's shape influences its function and interactions. Studies on similar molecules, such as ethanolamines and cyclic thioethers, have successfully used MD to characterize stable geometries and rotational barriers. nih.govmdpi.com

Furthermore, MD simulations are invaluable for studying the interactions of this compound with its environment, such as solvent molecules or biological targets. Simulations of alkylamines in aqueous solutions, for example, can reveal detailed information about hydrogen bonding networks, solvation shells, and the orientation of molecules at interfaces. ulisboa.ptnih.gov This provides insight into properties like solubility and how the molecule behaves in a biological context. The force fields used in these simulations are often parameterized using data from quantum chemical calculations to ensure accuracy. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions at a molecular level. researchgate.net By mapping the potential energy surface of a reaction, these calculations can identify the structures of reactants, products, transition states, and intermediates.

For this compound, potential reactions include those involving the primary amine (e.g., nucleophilic substitution, condensation) and the thioether group (e.g., oxidation). nih.govmnstate.edu Quantum chemical calculations can model these processes by:

Locating Transition States: A transition state represents the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. A lower activation energy implies a faster reaction.

Determining Reaction Thermodynamics: The energy difference between the products and reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

For instance, computational studies on the oxidation of thioethers to sulfoxides and sulfones have been used to compare different oxidizing agents and determine the favorability of various mechanistic pathways, such as electrophilic oxygen transfer. nih.govrsc.orgnih.gov Similarly, the mechanisms of reactions involving primary amines have been investigated to understand their reactivity as nucleophiles. nih.govresearchgate.net These studies provide a fundamental understanding of the molecule's chemical behavior that is often difficult to obtain through experimental means alone.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that predict the activity of new compounds based on their molecular features. researchgate.net

While specific SAR studies on this compound are not widely documented, the methodologies can be applied to a series of its derivatives to optimize a desired biological effect. The process involves:

Dataset Assembly: A series of molecules with known activities (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can range from simple 1D properties (e.g., molecular weight, logP) to 2D topological indices and 3D descriptors related to molecular shape and electrostatic fields. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that correlates the descriptors with biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

The resulting model can then be used to predict the activity of newly designed derivatives of this compound, guiding synthetic efforts toward more potent compounds. The model also provides insights into which molecular features (e.g., steric bulk, hydrophobicity, hydrogen bonding capacity) are most important for activity. nih.gov

Computational Modeling of Perovskite Materials Incorporating this compound Spacers

Two-dimensional (2D) hybrid perovskites are a class of materials with promising applications in solar cells and thermoelectric devices. acs.org Their structure consists of inorganic layers separated by organic "spacer" molecules. The choice of the organic spacer is critical as it influences the material's structural stability and optoelectronic properties. nih.gov

Computational modeling, primarily using DFT, has been employed to investigate the role of specific organic spacers. While direct studies on this compound are limited, extensive research on its close analogue, 2-(methylthio)ethylamine (B103984) (MTEA) , provides significant insights that are directly applicable. acs.orgresearchgate.netiitram.ac.in

DFT calculations on MTEA-based 2D perovskites, such as (MTEA)₂PbI₄, have revealed several key findings:

Structural Influence: The organic spacer dictates the spacing between the inorganic layers and can induce structural distortions in the perovskite framework.

Electronic Properties: The nature of the spacer affects the electronic bandgap, charge carrier mobility, and optical absorption of the material.

These computational models have predicted that MTEA-based perovskites can exhibit exceptionally high electron carrier mobility and a large thermoelectric power factor, making them promising candidates for energy harvesting applications. acs.org The theoretical understanding gained from modeling these materials allows for the rational design of new spacers, like this compound, to further tune and optimize the performance of 2D perovskites.

Table 2: DFT-Calculated Properties of 2D Perovskites with 2-(Methylthio)ethylamine (MTEA) Spacers

| Perovskite Structure | Calculated Property | Value | Significance |

| (MTEA)₂(MA)Pb₂I₇ | Power Conversion Efficiency (Theoretical Limit) | 29% | High efficiency for solar energy applications. |

| (MTEA)₂(MA)Pb₂I₇ | Thermoelectric Power Factor (at 300 K) | 42.3 mW/mK² | Extremely large value, indicating high potential for thermal energy harvesting. |

| (MTEA)₂(MA)Pb₂I₇ | Rashba-Splitting Strength | 0.41–0.65 eV·Å | Indicates significant spin-orbit coupling effects that can influence charge recombination dynamics. |

| (MTEA)₂PbI₄ | Sulfur-Sulfur Interactions | Present and Strong | These interactions are shown to stabilize the structure and enhance charge transport between layers. |

Source: Data synthesized from computational studies on 2-(methylthio)ethylamine (MTEA), a close structural analogue of this compound. acs.orgresearchgate.net

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (t, CH3), 2.6 (m, SCH2), 1.4 (s, NH2) | |

| IR | 3350 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H) |

Basic: How does this compound coordinate with transition metals, and what are its applications in catalysis?

Methodological Answer:

The compound acts as a bidentate ligand via its sulfur and amine groups, forming stable complexes with Pd(II) and Pt(II). For example:

- [Pd(this compound)Cl₂] : Square planar geometry confirmed by X-ray crystallography.

- Pd(this compound)₂₂ : Octahedral coordination observed in solution studies .

Q. Applications in Catalysis :

Q. Table 2: Metal Complexes and Catalytic Applications

| Complex | Geometry | Application | Reference |

|---|---|---|---|

| [Pd(L)Cl₂] (L = ligand) | Square planar | Suzuki-Miyaura coupling | |

| Pd(L)₂₂ | Octahedral | Ethylene tetramerization |

Advanced: How can researchers resolve contradictions in reported catalytic activities of Pd/2-(Ethylthio)ethylamine complexes?

Methodological Answer:

Discrepancies in catalytic performance (e.g., turnover frequency, selectivity) often arise from:

Ligand protonation state : Amine groups may protonate under acidic conditions, altering coordination geometry. Use pH-controlled experiments to assess stability.

Counterion effects : Cl⁻ vs. ClO₄⁻ influences solubility and ion pairing. Compare complexes with identical anions.

Reaction solvent polarity : Polar solvents (e.g., DMF) stabilize charged intermediates, while nonpolar solvents favor neutral species.

Q. Experimental Design :

- Conduct cyclic voltammetry to study redox behavior under varying conditions.

- Use DFT calculations to model ligand-metal interactions and predict reactivity trends .

Advanced: What strategies optimize the synthesis of N-functionalized bis(phosphino)amine ligands using this compound?

Methodological Answer:

Key steps include:

Phosphine incorporation : React this compound with chlorodiphenylphosphine in dry THF under N₂.

Amine functionalization : Introduce pendant groups (e.g., ethers, pyridyl) via nucleophilic substitution.

Purification : Use Schlenk techniques to avoid oxidation of phosphine groups .

Q. Critical Parameters :

- Temperature : Maintain ≤0°C during phosphine addition to prevent side reactions.

- Stoichiometry : A 1:2 molar ratio (amine:phosphine) ensures complete substitution.

Q. Table 3: Ligand Synthesis Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0°C → RT gradual warming | 85% → 92% |